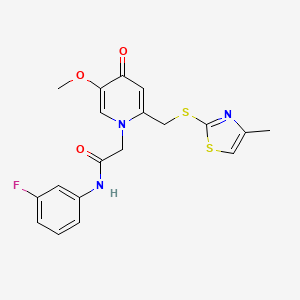

N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S2/c1-12-10-27-19(21-12)28-11-15-7-16(24)17(26-2)8-23(15)9-18(25)22-14-5-3-4-13(20)6-14/h3-8,10H,9,11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFRAZVKAKZCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 1005291-78-0, is a compound that has garnered interest due to its potential biological activities. This article discusses its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities, and a pyridine derivative that enhances its pharmacological properties.

-

Anticancer Activity :

- Compounds similar to this compound have shown promising anticancer properties. For instance, thiazole-linked compounds exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The presence of electron-withdrawing groups on the phenyl ring appears to enhance this activity .

- A study indicated that structural modifications in thiazole derivatives could lead to improved anticancer efficacy, suggesting that the thiazole ring plays a crucial role in the activity .

- Antioxidant Properties :

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the thiazole and pyridine rings significantly influence biological activity. For example:

- Thiazole Modifications : The introduction of methyl or halogen groups at strategic positions on the thiazole ring enhances anticancer activity by improving binding affinity to target proteins .

- Pyridine Influence : Variations in the pyridine structure can also affect the compound's interaction with biological targets, suggesting that both rings must be optimized for maximum efficacy .

Efficacy Data

| Activity Type | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| Anticancer Activity | < 1.98 | A549 (lung cancer), Jurkat (leukemia) |

| Antioxidant Activity | Comparable to Trolox | Lipid peroxidation assays |

Case Studies

- Thiazole Derivatives : In a comparative study, several thiazole derivatives were synthesized and tested for their anticancer properties. The most effective compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating a strong potential for clinical application .

- Mechanistic Studies : Molecular dynamics simulations have been employed to understand how compounds interact with target proteins such as Bcl-2, revealing critical interactions that contribute to their anticancer effects .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural features, which include a fluorophenyl group and a thiazole moiety. These components are known to enhance biological activity and target specificity.

Anticancer Properties

Research indicates that compounds similar to N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide demonstrate anticancer properties by inhibiting key cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer types, including glioblastoma and ovarian cancer.

Case Study:

A study involving a series of thiazole derivatives revealed promising anticancer activity against human cancer cell lines, suggesting that modifications to the thiazole structure could enhance efficacy against specific cancer types .

Enzyme Inhibition

The compound is theorized to function as an inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes—mediators of inflammation. Molecular docking studies have suggested strong binding affinity to the active sites of these enzymes, indicating potential for anti-inflammatory applications .

Apoptosis Induction

In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is critical for therapeutic strategies aimed at eliminating malignant cells without affecting normal tissue .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Absorption and Distribution

Studies suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics. Its distribution in biological systems is likely influenced by its lipophilicity due to the fluorinated aromatic ring .

Toxicity Profiles

Toxicological assessments are crucial for determining safety profiles before clinical application. Early-stage studies indicate a relatively low toxicity level compared to other chemotherapeutic agents, making it a candidate for further development .

Summary Table of Applications and Findings

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–CH2–) undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modulating electronic properties and biological activity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide derivative | 75–80% | |

| mCPBA | DCM, 0°C → RT | Sulfone derivative | 65% | |

| KMnO₄ (aqueous) | Neutral pH, reflux | Over-oxidation to sulfonic acid | 40% |

Key Findings :

-

H₂O₂ in acetic acid selectively oxidizes the thioether to sulfoxide without over-oxidation .

-

mCPBA generates sulfones but requires strict temperature control to avoid side reactions .

-

Strong oxidants like KMnO₄ lead to decomposition of the pyridinone ring .

Hydrolysis of the Acetamide Group

The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | Hydrochloric acid | 3-Fluorophenylacetic acid | Prodrug activation |

| NaOH (10%), ethanol | Sodium hydroxide | Sodium carboxylate salt | Solubility enhancement |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis generates a carboxylate intermediate, which is stabilized in polar solvents .

Demethylation of the Methoxy Group

The 5-methoxy group on the pyridinone ring can be cleaved using boron tribromide (BBr₃) to produce a phenolic derivative.

| Reagent | Conditions | Product | Biological Impact |

|---|---|---|---|

| BBr₃ (1M) | DCM, −78°C → RT, 12h | 5-Hydroxypyridinone derivative | Enhanced antioxidant activity |

Note : Demethylation increases hydrogen-bonding capacity, which improves interactions with biological targets like enzymes .

Substitution at the Thiazole Ring

The 4-methylthiazole ring participates in electrophilic substitutions, particularly at the 5-position.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative | 55% |

| Bromination | Br₂, FeBr₃, 50°C | 5-Bromo-thiazole derivative | 60% |

Structural Influence :

-

Electron-donating methyl groups at the 4-position direct electrophiles to the 5-position of the thiazole .

-

Nitro/bromo substituents enhance π-stacking interactions in drug-receptor binding .

Redox Reactions of the Pyridinone Core

The 4-oxopyridin-1(4H)-yl group undergoes reduction to form dihydropyridine derivatives.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 25°C | 1,4-Dihydropyridine | Moderate |

| H₂, Pd/C | Ethanol, 50 psi | Fully saturated piperidine | Low |

Applications :

Biological Activity Modifications

Reaction-driven structural changes correlate with activity shifts:

Industrial-Scale Considerations

Key challenges in large-scale synthesis include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated based on molecular formula.

Structural and Functional Analysis

Pyridinone vs. Quinazolinone/Thienopyrimidinone Cores

- However, quinazolinones are well-documented kinase inhibitors, suggesting the target may have distinct biological targets .

- Thienopyrimidinone () and pyrimidoindole () cores exhibit extended conjugation, which could enhance UV absorption properties but reduce solubility compared to the pyridinone .

Substituent Effects

- Fluorine in the 3-fluorophenyl group (target) vs. chlorine () or methoxy (): Fluorine’s electronegativity may strengthen hydrogen bonding without steric hindrance, whereas chlorine increases lipophilicity .

- 4-Methylthiazole-thioether (target) vs. thiadiazole () or triazole (): Thiazole’s moderate electron-withdrawing nature may optimize metabolic stability compared to more polar thiadiazoles .

Research Findings and Implications

- Thermodynamic Stability: Thiazole and pyridinone combinations (target) may offer better thermal stability than hydrazide-based compounds (), as seen in related acetamide derivatives .

- Drug-Likeness : The target’s molecular weight (~433.5 Da) and moderate lipophilicity align with Lipinski’s rules, whereas larger systems like pyrimidoindole () may face bioavailability challenges .

Q & A

Q. Q1. What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer: The synthesis involves sequential functionalization of the pyridinone core, thioether linkage formation, and final acetamide coupling. Critical parameters include:

- Temperature control : Low temperatures (-40°C to -20°C) during electrophilic substitutions to prevent side reactions (e.g., using TMSOTf as a catalyst) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for nucleophilic substitutions .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures intermediate purity .

Data Insight : Yields for analogous compounds range from 58–72%, depending on stepwise optimization .

Q. Q2. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.5 ppm), methoxy (δ ~3.8 ppm), and thiazole protons (δ ~2.4 ppm for methyl groups) .

- HSQC/HMBC : Resolve ambiguities in pyridinone and thioether connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~490–510 Da for analogs) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1660–1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. Q3. How do reactive functional groups influence experimental design?

Methodological Answer:

- Thioether (-S-) : Susceptible to oxidation; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .

- Pyridinone (4-oxo) : Participates in tautomerism; stabilize via hydrogen-bonding solvents (e.g., MeOH) .

- Fluorophenyl : Enhances metabolic stability but may complicate solubility; optimize via co-solvents (e.g., DMSO:water mixtures) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted thiazoles (e.g., 4-ethyl vs. 4-methyl) to assess steric effects .

- Functional group swaps : Replace methoxy with ethoxy or hydroxyl to evaluate hydrogen-bonding contributions .

- Bioassay integration : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Data Insight : A study on thienopyrimidine analogs showed 3-fold activity differences with minor substituent changes .

Q. Q5. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting bioassays .

- Assay standardization : Replicate results under controlled conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Compare data trends across structurally related compounds (e.g., pyrimidoindoles) to identify outliers .

Q. Q6. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under vacuum to prevent hydrolysis .

- Light protection : Use amber vials to shield UV-sensitive thioether and pyridinone moieties .

- Temperature : Maintain at -20°C in anhydrous DMSO for solution-based storage .

Key Takeaways

- Synthesis : Prioritize stepwise purification and inert conditions for thioether stability.

- Characterization : Combine NMR, MS, and IR for unambiguous structural confirmation.

- Advanced Studies : Design SAR with systematic substitutions and standardized bioassays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.